molecular formula C11H11NO4 B3096261 3-(4-Formylbenzamido)propanoic acid CAS No. 127560-07-0

3-(4-Formylbenzamido)propanoic acid

Cat. No. B3096261
Key on ui cas rn: 127560-07-0
M. Wt: 221.21 g/mol
InChI Key: QVMAPISVIMTMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503949B1

Procedure details

To the above resin bound Fmoc β-alanine was added 500 μL of a 20% solution of piperidine in DMF. After 30 min of shaking, the resin was drained and washed with 1 mL DMF containing 1-hydroxybenzotriazole (50 mg/mL) and DMF (2×1 mL). Then 200 μmol 4-formylbenzoic acid (30 mg) and 200 μmol HOBt (31 mg) dissolved in DMF (500 μL) were added to the resin followed by 200 μmol diisopropyl carbodiimide (DIC, 25.2 mg) dissolved in acetonitrile (500 μL). The mixture was shaken for 4 hours at 25° C. followed by filtration and washing of the resin with DMF (3×1 mL).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Name
Quantity
31 mg
Type
reactant
Reaction Step Three
Name
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
25.2 mg
Type
reactant
Reaction Step Four
Quantity
500 μL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.N1CCCCC1.[CH:30]([C:32]1[CH:40]=[CH:39][C:35]([C:36]([OH:38])=O)=[CH:34][CH:33]=1)=[O:31].C1C=CC2N(O)N=NC=2C=1.C(N=C=NC(C)C)(C)C>CN(C=O)C.C(#N)C>[CH:30]([C:32]1[CH:33]=[CH:34][C:35]([C:36]([NH:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])=[O:38])=[CH:39][CH:40]=1)=[O:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCC(=O)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
30 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
31 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
500 μL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
25.2 mg
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Step Five
Name
Quantity
500 μL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
After 30 min of shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 mL DMF
ADDITION
Type
ADDITION
Details
containing 1-hydroxybenzotriazole (50 mg/mL) and DMF (2×1 mL)
ADDITION
Type
ADDITION
Details
were added to the resin
STIRRING
Type
STIRRING
Details
The mixture was shaken for 4 hours at 25° C.
Duration
4 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
washing of the resin with DMF (3×1 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=O)C1=CC=C(C(=O)NCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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